molecular formula C10H11ClO5S B1438695 Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate CAS No. 1154149-38-8

Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate

Cat. No.: B1438695
CAS No.: 1154149-38-8
M. Wt: 278.71 g/mol
InChI Key: ZSHWCNWUKXKMIV-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H11ClO5S. This compound is characterized by the presence of a chlorosulfonyl group and a methoxymethyl group attached to a benzoate core. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate typically involves the chlorosulfonation of methyl 3-(methoxymethyl)benzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)benzoate: Similar in structure but lacks the methoxymethyl group.

    Methyl 3-chlorobenzoate: Contains a chlorine atom instead of the chlorosulfonyl group.

    Methyl 4-(chlorosulfonyl)benzoate: Similar structure but with the chlorosulfonyl group at a different position.

Uniqueness

Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate is unique due to the presence of both the chlorosulfonyl and methoxymethyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-6-8-4-3-7(10(12)16-2)5-9(8)17(11,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHWCNWUKXKMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154149-38-8
Record name methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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